molecular formula C17H18N2 B13877287 3-Benzyl-2-propan-2-ylindazole

3-Benzyl-2-propan-2-ylindazole

Cat. No.: B13877287
M. Wt: 250.34 g/mol
InChI Key: DHDNLUNUBWYCRA-UHFFFAOYSA-N
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Description

3-Benzyl-2-propan-2-ylindazole: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities The structure of this compound consists of a benzyl group attached to the third position and a propan-2-yl group attached to the second position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-propan-2-ylindazole can be achieved through various synthetic routes. One efficient method involves the base-catalyzed benzyl C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes . This reaction proceeds under mild conditions and provides good yields of the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-propan-2-ylindazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Benzyl-2-propan-2-ylindazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-propan-2-ylindazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-propan-2-ylindazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-benzyl-2-propan-2-ylindazole

InChI

InChI=1S/C17H18N2/c1-13(2)19-17(12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18-19/h3-11,13H,12H2,1-2H3

InChI Key

DHDNLUNUBWYCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2C=CC=CC2=N1)CC3=CC=CC=C3

Origin of Product

United States

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